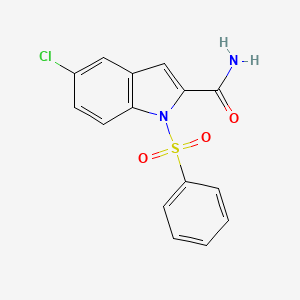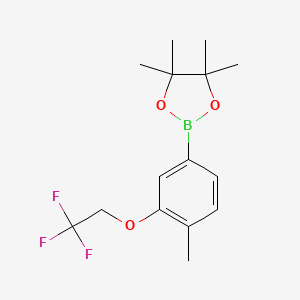
4,4,5,5-Tetramethyl-2-(4-methyl-3-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(4-methyl-3-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound features a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl group substituted with a trifluoroethoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-methyl-3-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a diol. The reaction conditions often include the use of a base, such as potassium carbonate, and an organic solvent, such as toluene or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-methyl-3-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents, such as bromine or chlorine, in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-(4-methyl-3-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Investigated for its role in drug development and as a building block for medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism by which 4,4,5,5-Tetramethyl-2-(4-methyl-3-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane exerts its effects involves the formation of a boron-oxygen bond. This bond can interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoroethoxy group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar reactions.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the trifluoroethoxy group but has similar reactivity.
2-(4-Methylphenyl)-1,3,2-dioxaborolane: Similar structure but without the tetramethyl groups.
Uniqueness
4,4,5,5-Tetramethyl-2-(4-methyl-3-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoroethoxy group, which enhances its stability and reactivity. This makes it a valuable reagent in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C15H20BF3O3 |
|---|---|
Molekulargewicht |
316.13 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[4-methyl-3-(2,2,2-trifluoroethoxy)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BF3O3/c1-10-6-7-11(8-12(10)20-9-15(17,18)19)16-21-13(2,3)14(4,5)22-16/h6-8H,9H2,1-5H3 |
InChI-Schlüssel |
OMMLXHWQWHIQBG-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13726977.png)
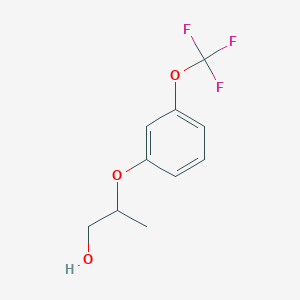

![2-(7-Difluoromethyl-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13726986.png)

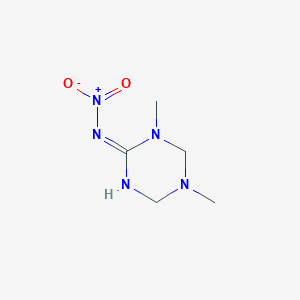

![Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727019.png)
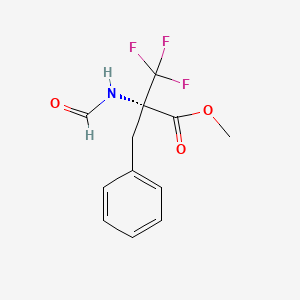

![(4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13727035.png)
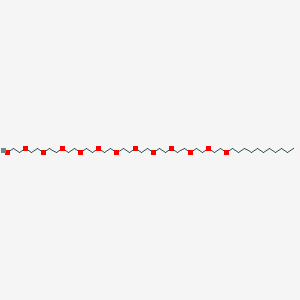
![5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13727041.png)
